molecular formula C8H5N3 B2528624 Imidazo[1,5-a]pyridine-6-carbonitrile CAS No. 1427445-64-4

Imidazo[1,5-a]pyridine-6-carbonitrile

Cat. No.: B2528624
CAS No.: 1427445-64-4
M. Wt: 143.149
InChI Key: BDAGUZQPKYJWBN-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the imidazopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyridine-6-carbonitrile typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. Another approach involves the use of multicomponent reactions, where a combination of aldehydes, amines, and nitriles are reacted together in a one-pot synthesis .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield. The absence of catalysts and the use of environmentally benign solvents are also desirable features in industrial processes .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazo[1,5-a]pyridine-6-carboxylic acid, while reduction can yield imidazo[1,5-a]pyridine-6-methanol .

Scientific Research Applications

Imidazo[1,5-a]pyridine-6-carbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Imidazo[1,5-a]pyridine-6-carbonitrile can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

imidazo[1,5-a]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-3-7-1-2-8-4-10-6-11(8)5-7/h1-2,4-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAGUZQPKYJWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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